Ethyl isoindoline-4-carboxylate
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
KUGFBSVSLMWHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CNC2 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Studies of Isoindoline Derivatives
Proposed Mechanisms for Isoindoline (B1297411) Ring Formation
The construction of the bicyclic isoindoline core can be achieved through several mechanistic pathways. These routes often involve the formation of key intermediates that undergo intramolecular reactions to yield the final heterocyclic system.
One common strategy is the 1,3-dipolar cycloaddition , which involves the reaction of an in situ generated azomethine ylide with a dipolarophile. nih.govwikipedia.org For instance, heating paraformaldehyde and sarcosine (B1681465) can generate an azomethine ylide, which then reacts with a suitable dienophile like a benzoquinone derivative. This cycloaddition directly forms the five-membered nitrogen-containing ring fused to the benzene (B151609) ring. nih.gov
Another significant approach is the Pictet-Spengler-type cyclization . In a one-pot synthesis methodology, a nucleophilic isoindole can be generated in situ and then converted to an electrophilic isoindolium ion through protonation with excess acid. nih.gov This isoindolium ion then serves as the electrophile for an intramolecular cyclization, where an appropriate nucleophilic tether attacks the C3 position of the isoindolium, leading to the formation of polycyclic isoindoline structures. nih.gov The quantitative conversion to the isoindolium ion is crucial to prevent polymerization. nih.gov
Cascade reactions also provide an efficient route to the isoindoline framework. For example, benzyl (B1604629) bromides with an ortho-substituted α,β-unsaturated ketone moiety can serve as precursors for an intramolecular azide-alkene cascade reaction under catalyst-free conditions to form fused isoindoline derivatives. researchgate.net
Mechanistic Investigations of Esterification Reactions
The ethyl carboxylate group at the 4-position of the target compound is typically introduced via an esterification reaction of the corresponding isoindoline-4-carboxylic acid. The most fundamental and widely studied mechanism for this transformation is the Fischer-Speier esterification . byjus.commasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed equilibrium reaction involves the treatment of a carboxylic acid with an alcohol, in this case, ethanol (B145695). masterorganicchemistry.com
The mechanism proceeds through several key steps, all of which are reversible: masterorganicchemistry.comlibretexts.org
Protonation of the Carbonyl Oxygen : A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. organic-chemistry.orglibretexts.org This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack by Alcohol : A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon. organic-chemistry.org This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the newly added hydroxyl group (from ethanol) to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.comlibretexts.org This intramolecular proton transfer converts a poor leaving group (-OH) into a good leaving group (H₂O). masterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This step yields a protonated ester. masterorganicchemistry.com
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ethyl ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org
To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is often used as the solvent, or the water formed during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org
Studies on Catalytic Reaction Pathways, including C-H Activation
Transition-metal catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the synthesis of isoindoline and related isoindolinone structures. nih.govresearchgate.net These methods offer high atom economy and provide direct routes to functionalized heterocyclic systems. Rhodium and Ruthenium complexes are frequently employed as catalysts.
A postulated mechanism for the rhodium-catalyzed synthesis of isoindolinones from N-benzoylsulfonamides involves the following key steps: nih.gov
C-H Functionalization : The rhodium catalyst facilitates the activation and cleavage of a C-H bond on the benzoyl group, forming a five-membered rhodacycle intermediate. nih.gov
Insertion : An olefin or another unsaturated partner inserts into the rhodium-carbon bond of the rhodacycle.
β-Hydride Elimination : This step generates a Rh-H complex.
Reductive Elimination and Annulation : Subsequent reductive elimination and a Michael addition-type annulation yield the final isoindolinone product and regenerate a rhodium species. nih.gov An oxidant, such as a copper salt, is often required to regenerate the active catalyst. nih.gov
Ruthenium-catalyzed pathways have also been explored. For the synthesis of isoindolinones from benzoic acids, a plausible mechanism involves a C–H activation/β-carbon elimination/intramolecular cyclization cascade. acs.org The process is initiated by the deprotonation of the benzoic acid, followed by a Ru-catalyzed C-H activation to form a five-membered ruthenacycle. acs.org Coordination of a coupling partner, such as a 1,2-oxazetidine, leads to a β-carbon elimination and subsequent intramolecular cyclization to furnish the isoindolinone product. acs.org
| Catalyst System | Key Proposed Intermediate | Reaction Type | Reference |
|---|---|---|---|
| [{RhCl₂Cp*}₂] / Cu(OAc)₂ | Five-membered Rhodacycle | C-H Olefination/Annulation | nih.gov |
| [{Ru(p-cymene)Cl₂}₂] / KOPiv | Five-membered Ruthenacycle | C-H Activation/β-Carbon Elimination/Intramolecular Cyclization | acs.org |
Exploration of Intramolecular Cycloaddition Mechanisms (e.g., Diels-Alder)
Intramolecular cycloaddition reactions provide a powerful and stereocontrolled method for constructing the isoindoline core, often enabling the synthesis of complex, polycyclic natural products. nih.gov The intramolecular Diels-Alder reaction is a prominent example of this strategy.
In this approach, a precursor is synthesized containing both a diene and a dienophile moiety, appropriately tethered to allow for an intramolecular [4+2] cycloaddition. For example, in the synthesis of certain cytochalasan natural products, a key step involves the generation of a dienophile at an elevated temperature via the elimination of a selenoxide. nih.gov This newly formed dienophile then immediately undergoes an intramolecular endo-Diels-Alder reaction with a pre-existing diene within the same molecule to construct the isoindolinone skeleton in a single, concerted step. nih.gov
Besides the Diels-Alder reaction, other cycloaddition strategies are also employed for isoindoline synthesis: researchgate.net
[3+2] Cycloadditions : These reactions often involve azomethine ylides as the three-atom component, which react with an alkene or alkyne to form the five-membered ring of the isoindoline system. wikipedia.org
[2+2+2] Cycloadditions : Iridium(III) complexes have been shown to catalyze the [2+2+2] cycloaddition of α,ω-diynes with alkynes to provide a facile and efficient route to highly functionalized isoindoline derivatives. researchgate.net
| Cycloaddition Type | Reacting Components | Key Features | Reference |
|---|---|---|---|
| Intramolecular Diels-Alder [4+2] | Tethered Diene and Dienophile | High stereocontrol, formation of bicyclic systems. | nih.gov |
| Intramolecular [3+2] | Tethered Azomethine Ylide and Dipolarophile | Direct formation of the five-membered heterocyclic ring. | wikipedia.org |
| [2+2+2] Cycloaddition | α,ω-Diyne and Alkyne | Iridium-catalyzed, leads to fused aromatic systems. | researchgate.net |
Computational Approaches to Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving isoindoline derivatives. researchgate.netacs.org These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the energetics of different mechanistic possibilities, which can be difficult to obtain through experimental means alone. semanticscholar.org
DFT calculations are frequently used to:
Determine Transition State Geometries and Energies : By modeling the potential energy surface of a reaction, researchers can identify the structures of transition states and calculate the activation energy barriers. researchgate.net For example, in a study on the coupling reaction of isoindoline-1,3-dione, DFT was used to determine that the C-C bond formation was the rate-determining step, with a calculated activation energy of 53.3 kcal/mol in 1,4-dioxane. researchgate.net
Elucidate Reaction Pathways : Computational studies can help to confirm or refute proposed reaction mechanisms. In a rhodium-catalyzed cascade reaction to form 1H-isoindole-containing scaffolds, an in-depth computational study elucidated the complex reaction pathway, which involved both rhodium-catalyzed and proton-catalyzed steps. acs.org
Investigate Molecular and Electronic Properties : DFT can be used to calculate properties such as HOMO-LUMO energy gaps, dipole moments, and polarizability. researchgate.netacs.org These calculations help to understand the reactivity and stability of the synthesized compounds. semanticscholar.org
By combining experimental results with computational modeling, a more complete and nuanced understanding of the reaction mechanisms governing the synthesis and reactivity of Ethyl isoindoline-4-carboxylate and related derivatives can be achieved.
Chemical Transformations and Derivatization Strategies of Ethyl Isoindoline 4 Carboxylate
Modifications and Functionalization of the Isoindoline (B1297411) Core
Oxidation and Reduction of the Isoindoline Skeleton
The isoindoline core of ethyl isoindoline-4-carboxylate is amenable to both oxidation and reduction reactions, leading to the formation of compounds with altered electronic and structural properties. These transformations are crucial for expanding the chemical space accessible from this starting material.
Oxidation:
The oxidation of the isoindoline ring can lead to the formation of the corresponding isoindole or isoindole N-oxide derivatives. A general and effective method for the oxidation of isoindolines to isoindole N-oxides involves the use of hydrogen peroxide in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst. chim.it This method has been successfully applied to various isoindoline derivatives. chim.it While a specific example utilizing this compound is not prominently documented, the general applicability of this method suggests its potential for the conversion of this compound to the corresponding ethyl isoindole-4-carboxylate N-oxide.
Another significant oxidation pathway is the dehydrogenation of the isoindoline ring to form the aromatic isoindole system. A theoretical study using density functional theory has elucidated the mechanism of palladium-catalyzed dehydrogenation of isoindoline to isoindole. acs.orgnih.gov This process typically involves the oxidative insertion of a palladium(0) catalyst into a C-H bond of the methylene (B1212753) group, followed by β-hydride elimination. nih.gov The application of such a catalytic system to this compound would be expected to yield ethyl isoindole-4-carboxylate, a fully aromatic heterocyclic compound with distinct electronic properties.
The following table summarizes potential oxidation reactions of this compound based on established methods for related compounds.
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound | H₂O₂ / Na₂WO₄ | Ethyl isoindole-4-carboxylate N-oxide | chim.it |
| This compound | Pd catalyst, formate (B1220265) reduction conditions (dehydrogenation) | Ethyl isoindole-4-carboxylate | acs.orgnih.gov |
Reduction:
The following table outlines a potential reduction reaction of this compound.
| Reactant | Reagents and Conditions | Product | Plausible based on |
|---|---|---|---|
| This compound | LiAlH₄ in an appropriate solvent (e.g., THF) | (Isoindolin-4-yl)methanol | General ester reduction principles and related isoindoline chemistry mdpi.com |
Formation of Hybrid Molecular Architectures
The secondary amine functionality of the isoindoline ring in this compound provides a key handle for the construction of more complex molecular architectures. Conjugation of this scaffold with other heterocyclic systems can lead to the development of novel compounds with potentially enhanced biological or material properties.
Conjugation with Other Heterocyclic Systems
The nitrogen atom of the isoindoline ring can participate in various C-N bond-forming reactions, enabling its linkage to a wide range of heterocyclic moieties. Prominent among these methods are transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction typically requires high temperatures and a stoichiometric amount of copper. wikipedia.org More modern protocols often utilize soluble copper catalysts with various ligands to achieve the transformation under milder conditions. The reaction of this compound with a heterocyclic halide (e.g., a halo-substituted quinoline, pyrimidine, or isoxazole) in the presence of a copper catalyst and a base could yield the corresponding N-heteroaryl isoindoline derivative.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.orgwikipedia.org This method is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann reaction. wikipedia.org The coupling of this compound with various heterocyclic halides or triflates, catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand, would provide a versatile and efficient route to a wide array of isoindoline-heterocycle hybrids. The choice of ligand is often crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally showing high efficacy. nih.gov
While specific examples detailing the conjugation of this compound with other heterocycles are not extensively reported, the general utility of these powerful cross-coupling methods provides a clear and viable strategy for the synthesis of such hybrid molecules.
The following table presents potential strategies for the synthesis of hybrid molecules starting from this compound.
| Reactant 1 | Reactant 2 (Example Heterocycle) | Reaction Type | Catalyst/Reagents | Potential Product | Reference for Method |
|---|---|---|---|---|---|
| This compound | 2-Chloroquinoline | Ullmann Condensation | CuI, Base (e.g., K₂CO₃), High Temperature | Ethyl 2-(quinolin-2-yl)isoindoline-4-carboxylate | organic-chemistry.orgwikipedia.org |
| This compound | 2-Bromopyrimidine | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Ethyl 2-(pyrimidin-2-yl)isoindoline-4-carboxylate | organic-chemistry.orgwikipedia.orgnih.gov |
| This compound | 3-Bromoisoxazole | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | Ethyl 2-(isoxazol-3-yl)isoindoline-4-carboxylate | organic-chemistry.orgwikipedia.org |
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search for detailed spectroscopic and structural elucidation data for the chemical compound this compound has been conducted. Despite extensive efforts to locate experimental data, specific research findings for this compound are not publicly available in the surveyed scientific literature, including peer-reviewed journals, patents, and chemical supplier databases.
Therefore, it is not possible to provide the requested in-depth article covering the advanced spectroscopic and structural analysis of this compound, which was to include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data, as well as advanced techniques for stereochemical analysis.
Infrared (IR) and Raman Spectroscopy: In-depth characterization of functional groups using Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy.
The inquiry for specific data tables and detailed research findings for this compound could not be fulfilled due to the absence of this information in the public domain. General principles of the requested analytical techniques are well-established; however, their specific application to and the resulting data for this compound are not documented in the available resources.
Further research or de novo analysis would be required to generate the specific spectroscopic data requested for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl Isoindoline 4 Carboxylate
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Raman Spectroscopic Applications
Raman spectroscopy, a non-destructive technique that probes molecular vibrations, offers valuable insights into the structural backbone and functional groups of Ethyl isoindoline-4-carboxylate. Due to the lack of specific published Raman spectra for this exact compound, the following analysis is based on known spectral regions for related N-heterocyclic compounds, esters, and aromatic systems. nsf.govresearchgate.net
Key vibrational modes expected in the Raman spectrum of this compound would include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region, characteristic of the benzene (B151609) ring of the isoindoline (B1297411) core.
Aliphatic C-H Stretching: Arising from the ethyl group and the saturated portion of the isoindoline ring, these bands would appear in the 2850-2980 cm⁻¹ range.
Carbonyl (C=O) Stretching: The ester functional group would exhibit a strong and characteristic Raman band, typically between 1720-1740 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected to produce distinct peaks in the 1450-1620 cm⁻¹ region.
C-N Stretching: Vibrations associated with the C-N bonds of the isoindoline ring would likely appear in the 1200-1350 cm⁻¹ range.
N-H Bending: The secondary amine within the isoindoline ring would give rise to an N-H bending vibration, typically around 1250-1500 cm⁻¹. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly powerful application. By adsorbing this compound onto a nanostructured metallic surface (e.g., gold or silver), significant signal enhancement can be achieved. This technique is especially useful for analyzing trace amounts of the compound and for probing the molecule's orientation on the surface. For N-heterocyclic compounds, SERS can provide detailed information about the binding mode to the metal surface. nih.gov
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group/Structural Unit |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Isoindoline Benzene Ring |
| Aliphatic C-H Stretch | 2850-2980 | Ethyl Group, Isoindoline Ring |
| Carbonyl C=O Stretch | 1720-1740 | Ethyl Ester |
| Aromatic C=C Stretch | 1450-1620 | Isoindoline Benzene Ring |
| C-N Stretch | 1200-1350 | Isoindoline Ring |
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. Various MS techniques can be applied to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound would first be separated from a mixture based on its volatility and interaction with the GC column. Upon entering the mass spectrometer, it would typically be subjected to Electron Ionization (EI). The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (191.23 g/mol ). bldpharm.com The fragmentation pattern would provide structural information. Expected fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a prominent peak at m/z 146. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion, resulting in a peak at m/z 118.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules like this compound, particularly its hydrochloride salt. nih.gov In positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺, at m/z 192.24. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation. A characteristic fragmentation pathway for protonated ethyl esters is the neutral loss of ethene (C₂H₄), which would result in a fragment ion corresponding to the carboxylic acid at m/z 164. Another common fragmentation is the loss of the entire ethyl formate (B1220265) moiety.
Table 2: Predicted ESI-MS Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 192.24 [M+H]⁺ | 164.14 | C₂H₄ | Protonated Isoindoline-4-carboxylic acid |
| 192.24 [M+H]⁺ | 146.07 | C₂H₅OH | Isoindoline-4-carbonyl cation |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com For this compound (C₁₁H₁₃NO₂), the theoretical exact mass of the [M+H]⁺ ion is 192.1025. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula, distinguishing it from other isobaric species.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI-MS is typically used for large biomolecules, but with the appropriate matrix, it can be applied to small molecules. A challenge for small molecules is the potential for interference from matrix-related peaks in the low mass range. However, novel matrix materials and techniques have been developed to overcome this. libretexts.org For this compound, a suitable matrix would be one that absorbs the laser energy efficiently without generating interfering ions in the m/z 190-200 range. This technique would be particularly useful for the rapid analysis of samples without extensive preparation.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net It would definitively establish the planarity of the benzene ring and the puckering of the five-membered heterocyclic ring.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding. In the case of this compound, the N-H group of the isoindoline ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor. These interactions play a crucial role in the supramolecular architecture of the compound. nih.gov For the hydrochloride salt, the chloride ion would also participate in the hydrogen-bonding network.
Table 3: Potential Crystallographic Data for an Isoindoline Derivative
| Parameter | Example Value | Significance for this compound |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 16.8 | Unit cell dimension. |
| b (Å) | 11.4 | Unit cell dimension. |
| c (Å) | 14.7 | Unit cell dimension. |
| β (°) | 103.8 | Angle of the unit cell. |
| Z | 8 | Number of molecules per unit cell. |
Data derived from a representative structure of a heterocyclic compound. researchgate.net
The structural data obtained from X-ray crystallography is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| Isoindoline-4-carboxylic acid |
| Ethyl formate |
| Ethene |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the purification and analysis of this compound, separating it from starting materials, byproducts, and other impurities. The choice of method depends on the scale of the separation and the required purity.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method for monitoring reaction progress and assessing the purity of this compound. It operates on the principle of differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.
The polarity of the isoindoline ring and the ester group dictates the compound's interaction with the stationary phase. A common stationary phase for the analysis of moderately polar compounds like this compound is silica gel 60 F254. The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation. For a compound of this nature, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically employed. The addition of a small amount of a polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) can be used to improve the spot shape and resolution, especially if impurities with acidic or basic functionalities are present. researchgate.net
The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Due to the lack of specific published Rf values for this compound, a representative TLC profile is presented below based on the analysis of similar heterocyclic esters.
Table 1: Representative TLC Data for this compound
| Mobile Phase (v/v) | Stationary Phase | Rf Value (Approximate) |
| Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | 0.45 |
| Dichloromethane:Methanol (95:5) | Silica Gel 60 F254 | 0.60 |
Note: These Rf values are illustrative and can vary based on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the aromatic nature of the isoindoline ring. Alternatively, staining with reagents such as potassium permanganate (B83412) or iodine can be used.
For the preparative purification of this compound, column chromatography is the method of choice. youtube.comkhanacademy.orgyoutube.comyoutube.com This technique operates on the same principles as TLC but on a much larger scale, allowing for the isolation of gram to kilogram quantities of the pure compound. khanacademy.orgyoutube.comyoutube.com
The stationary phase, typically silica gel (230-400 mesh), is packed into a glass column. The crude sample is loaded onto the top of the column, and the mobile phase is passed through the column under gravity or with the application of low pressure (flash chromatography). The selection of the mobile phase is guided by prior TLC analysis, aiming for an Rf value of around 0.3-0.4 for the desired compound to ensure good separation. youtube.com
A typical procedure for the purification of a moderately polar compound like this compound would involve a gradient elution, starting with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increasing the polarity to elute the compound and then any more polar impurities.
Table 2: Representative Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate |
| Initial Eluent | Hexane:Ethyl Acetate (9:1) |
| Final Eluent | Hexane:Ethyl Acetate (1:1) |
| Monitoring | TLC analysis of collected fractions |
Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. It can also be scaled up for preparative purification. In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure.
For a compound like this compound, a reversed-phase HPLC method is commonly employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. sielc.com An acid modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure sharp peaks for ionizable compounds. sielc.com
Table 3: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Approx.) | 4.2 min |
Note: These conditions are illustrative and would require optimization for the specific instrument and column used.
Chiral HPLC
It is crucial to note that this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not have enantiomers and will not be resolved into separate peaks on a chiral HPLC column.
However, if a chiral center were introduced into the molecule, for instance, through substitution on the isoindoline ring, the resulting enantiomers would require a chiral separation method for their resolution and quantification. Chiral HPLC is the most widely used technique for this purpose. csfarmacie.cznih.govresearchgate.netresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. csfarmacie.czresearchgate.net The choice of CSP and mobile phase is critical for achieving enantioseparation. sepscience.comnih.gov
For a hypothetical chiral derivative of this compound, a normal-phase chiral HPLC method might be employed, using a mobile phase of hexane and an alcohol like isopropanol (B130326) or ethanol (B145695).
Optical Methods for Chiral Purity Determination
As with chiral HPLC, the following optical methods are used for the analysis of chiral compounds. Since this compound is achiral, it will not exhibit optical activity. The principles of these techniques are described here for completeness and for their applicability to potential chiral derivatives.
Optical rotation is the rotation of the plane of plane-polarized light by a chiral compound in solution. wikipedia.orgyoutube.comwikipedia.org An achiral compound like this compound is optically inactive and will not rotate plane-polarized light. wikipedia.org
Should a chiral derivative of this compound be synthesized, its optical purity (enantiomeric excess) could be determined by measuring its specific rotation, [α]. The specific rotation is a characteristic physical property of a chiral compound and is measured using a polarimeter. wikipedia.org The value depends on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. wikipedia.orgmasterorganicchemistry.com For a pair of enantiomers, they will rotate the plane of polarized light by the same magnitude but in opposite directions (dextrorotatory, +, or levorotatory, -). wikipedia.org
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub As an achiral compound, this compound will not produce an ECD spectrum.
For a chiral derivative, ECD would be a powerful tool for determining its absolute configuration. nih.gov The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. encyclopedia.pub By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be unambiguously assigned. nih.gov The spectrum is typically presented as a plot of the difference in molar absorptivity (Δε) against wavelength.
Computational and Theoretical Chemistry Studies of Ethyl Isoindoline 4 Carboxylate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For ethyl isoindoline-4-carboxylate, a DFT study would provide fundamental insights into its behavior.
Prediction of Molecular and Electronic Properties
A primary step in a DFT investigation involves geometry optimization to determine the most stable three-dimensional structure of this compound. From this optimized structure, a range of molecular and electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Molecular and Electronic Properties of this compound
| Property | Predicted Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Polarizability | Value | a.u. |
| Point Group | Value | - |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Theoretical Vibrational and NMR Spectroscopic Calculations
DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to functional groups within the molecule. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the structural elucidation and confirmation of the compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, the analysis would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Non-covalent interactions (NCIs) play a crucial role in molecular recognition and crystal packing. NCI analysis, based on the electron density and its derivatives, can visualize and characterize weak interactions such as van der Waals forces and hydrogen bonds within the molecular system.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of bond properties, such as the electron density at bond critical points, to characterize the nature of chemical bonds (covalent vs. ionic) and identify weaker interactions.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
Conformational Analysis
The ethyl carboxylate group in this compound can rotate, leading to different conformers. A conformational analysis would be performed to identify the various low-energy conformations of the molecule and to determine their relative stabilities. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.
Reactivity Predictions
The reactivity of a molecule is fundamentally governed by its electronic structure. In the realm of computational chemistry, the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
Studies on isoindoline-1,3-dione derivatives, which share the core isoindoline (B1297411) structure, have utilized Density Functional Theory (DFT) to calculate these parameters. For a series of 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives, DFT calculations at the B3LYP/6-311G++(d,p) level were performed to determine their FMO energies and related chemical descriptors. nih.gov These calculations help in understanding the chemical stability and reactivity of the isoindoline moiety. nih.gov
Furthermore, quantum-chemical calculations on isoindoline-1,3-diones have been employed to derive various reactivity descriptors such as electron affinity, ionization potential, electrophilicity index, electronegativity, softness, and hardness. acs.org These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. For instance, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The isoindoline ring system itself, being an isomer of indole (B1671886), has been the subject of comparative stability studies. DFT calculations at the B3LYP/6-311+G** theoretical level on indole, isoindole, and indolizine (B1195054) have shown that the relative stability and electronic properties are influenced by the position of the nitrogen atom and the arrangement of double bonds within the heterocyclic ring. researchgate.net
While direct data for this compound is unavailable, it can be inferred that the presence of the electron-withdrawing carboxylate group at the 4-position of the isoindoline ring would influence its electronic properties. This substituent would likely lower both the HOMO and LUMO energy levels compared to the unsubstituted isoindoline, potentially affecting its reactivity towards both electrophiles and nucleophiles.
Table 1: Calculated Quantum Chemical Parameters for Related Isoindoline Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |
| Indole | - | - | -2.62 | B3LYP/6-311+G | researchgate.net |
| Isoindole | - | - | -4.3 | B3LYP/6-311+G | researchgate.net |
| Indolizine | - | - | -4.3 | B3LYP/6-311+G** | researchgate.net |
| 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives | - | - | - | B3LYP/6-311G++(d,p) | nih.gov |
Note: Specific energy values for the dione (B5365651) derivatives were not provided in the abstract, but the study highlights their calculation.
Crystal Packing and Intermolecular Interaction Analysis
The arrangement of molecules in a crystal lattice, or crystal packing, is determined by a delicate balance of various intermolecular interactions. These interactions are crucial for understanding the physical properties of a solid-state material. While the specific crystal structure of this compound is not reported in the searched literature, studies on other isoindoline derivatives provide valuable insights into the types of interactions that are likely to govern its crystal packing.
For instance, the crystal structure of 1-(12-bromododecyl)indoline-2,3-dione reveals a micellar-like structure driven by C—H⋯O hydrogen bonds and π-stacking interactions between the indolinedione head groups. nih.gov The indoline (B122111) portion of the molecule is nearly planar, and the long alkyl chain adopts an all-trans conformation. nih.gov This suggests that in a crystalline form, the isoindoline core of this compound would likely participate in similar π-stacking interactions.
In another example, the crystal structure of methyl 1-methyl-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate shows that molecules form inversion dimers linked by pairs of C—H⋯O hydrogen bonds, creating R2²(8) loops. researchgate.net A second C—H⋯O interaction further links these dimers into chains. researchgate.net This highlights the importance of the carbonyl group of the carboxylate in forming hydrogen bonds, a feature that would also be present in this compound.
Studies on N-substituted isoindolin-1,3-diones also emphasize the role of various intermolecular forces. In one case, C—H⋯π and π–π interactions, particularly between indole moieties, were found to dominate the crystal packing. nih.gov The presence of different substituents can modulate these interactions, leading to different packing motifs. For example, in one derivative, short intramolecular π–π interactions between nearly parallel indole ring systems were observed. nih.gov
Based on these findings, it is reasonable to predict that the crystal packing of this compound would be characterized by a combination of:
π–π stacking interactions between the aromatic rings of the isoindoline cores.
C—H⋯O hydrogen bonds involving the ethyl carboxylate group and C-H bonds of the isoindoline ring or the ethyl group.
The interplay of these forces would dictate the final three-dimensional arrangement of the molecules in the crystal.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the crystal packing can be obtained.
For 1-(12-bromododecyl)indoline-2,3-dione, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H⋯H (58.9%), H⋯O/O⋯H (17.9%), and H⋯Br/Br⋯H (9.5%) contacts. nih.gov The large percentage of H⋯H contacts is typical for molecules with significant aliphatic portions. The H⋯O/O⋯H contacts correspond to the C—H⋯O hydrogen bonds observed in the crystal structure. nih.gov
Similarly, for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide, the Hirshfeld surface analysis confirmed the importance of weak hydrogen bonding and contacts associated with π–π interactions in establishing the packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For this class of compounds, H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts were found to be the most prominent.
In the case of this compound, a Hirshfeld surface analysis would likely reveal:
A significant contribution from H⋯H contacts , originating from the ethyl group and the isoindoline ring.
Prominent O⋯H/H⋯O contacts , representing the C—H⋯O hydrogen bonds involving the carboxylate oxygen atoms.
C⋯H/H⋯C contacts , indicative of π-stacking and other van der Waals interactions.
The fingerprint plots would display characteristic features corresponding to these interactions, such as sharp spikes for hydrogen bonds and more diffuse regions for van der Waals contacts.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Indoline/Isoindoline Derivatives
| Compound | H⋯H (%) | H⋯O/O⋯H (%) | H⋯Br/Br⋯H (%) | Reference |
| 1-(12-bromododecyl)indoline-2,3-dione | 58.9 | 17.9 | 9.5 | nih.gov |
Note: This table highlights the quantitative data available from Hirshfeld surface analysis for a related structure.
Quantum Chemical Studies on Reaction Pathways
Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. While specific studies on the reaction pathways of this compound are scarce, research on related systems provides a framework for understanding its potential reactivity.
Theoretical studies on the cyclization reactions to form polycyclic indolines have demonstrated the crucial role of the catalyst in determining the reaction mechanism and selectivity. nih.gov By comparing different catalysts, such as Rh₂(esp)₂ and InCl₃, DFT calculations combined with Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analysis can reveal the subtle electronic effects that govern the reaction outcome. nih.gov This approach could be applied to understand, for example, the synthesis of this compound or its subsequent transformations.
The reactivity of the isoindole ring system itself has been explored in the context of isoindole N-oxides. chim.it These compounds can undergo various reactions, including nucleophilic addition, reduction, and cycloaddition. The nitrone moiety can act as a directing group in transition metal-catalyzed C–H activation, followed by intramolecular cycloaddition. chim.it While this compound does not possess an N-oxide, these studies highlight the inherent reactivity of the isoindole core.
Furthermore, computational investigations into the mechanism of catalyst-dependent cycloaddition reactions of indolizines (isomers of indoles and isoindoles) have provided detailed free energy profiles for different reaction pathways. acs.org These studies, often employing high-level calculations such as DLPNO-CCSD(T), can rationalize the observed stereoselectivity and diastereoselectivity by analyzing the energies of the transition states. acs.org
For this compound, quantum chemical studies could be envisioned to explore a variety of reactions, including:
N-alkylation or N-acylation: Investigating the nucleophilicity of the nitrogen atom and the reaction pathway with various electrophiles.
Electrophilic aromatic substitution: Predicting the regioselectivity of substitution on the benzene (B151609) ring, which would be influenced by the directing effects of the fused pyrrolidine (B122466) ring and the carboxylate group.
Reactions involving the carboxylate group: Modeling the hydrolysis, amidation, or reduction of the ester functionality.
Such studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies to determine the most favorable reaction pathway.
Applications of Ethyl Isoindoline 4 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
The utility of ethyl isoindoline-4-carboxylate as a versatile synthetic intermediate stems from the reactivity of its constituent functional groups. The secondary amine is nucleophilic and can undergo a range of reactions such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents. The aromatic ring is susceptible to electrophilic substitution reactions, further enabling functionalization. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functionalities, or it can participate in various condensation reactions. This trifecta of reactive sites makes this compound a valuable precursor for creating a library of substituted isoindoline (B1297411) derivatives.
Building Block for the Synthesis of Complex Heterocyclic Systems
The inherent structure of this compound makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. Its ability to undergo various cyclization reactions allows for the construction of fused and spirocyclic isoindoline derivatives, as well as its use as a precursor for other heterocyclic rings like pyrazoles and triazoles.
Synthesis of Fused Isoindoline Heterocycles
The isoindoline nucleus can be annulated with additional rings to generate a variety of fused heterocyclic systems. For instance, the nitrogen atom of this compound can act as a nucleophile in intramolecular cyclization reactions. By first N-acylating or N-alkylating with a substrate containing a suitable electrophilic center, subsequent cyclization can lead to the formation of fused ring systems. For example, reaction with a bifunctional electrophile could pave the way for the synthesis of novel polycyclic frameworks. A general strategy could involve the initial N-functionalization followed by a ring-closing reaction, potentially catalyzed by a transition metal. nih.gov
Table 1: Potential Reactions for the Synthesis of Fused Isoindoline Heterocycles
| Reaction Type | Reagents and Conditions | Resulting Heterocycle |
| Pictet-Spengler Reaction | Aldehyde or ketone, acid catalyst | Tetrahydro-β-carboline analogue |
| Intramolecular Heck Reaction | N-alkenylation followed by Pd-catalysis | Fused polycyclic system |
| [4+2] Cycloaddition | Dienophile, heat or Lewis acid | Fused polycyclic system |
This table presents hypothetical reaction pathways based on the known reactivity of the isoindoline scaffold.
Precursor for Spirocyclic Isoindolines
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. acs.orgrsc.org this compound can be envisioned as a precursor for spirocyclic isoindolines. One plausible approach involves the functionalization of the isoindoline nitrogen with a chain containing a nucleophilic or electrophilic terminus. Subsequent intramolecular cyclization onto the C1 position of the isoindoline ring could generate the spirocyclic system. The presence of the ester group at the 4-position offers a handle for further synthetic manipulations of the resulting spiro compound. The synthesis of spiro-isoindolinone-indolines has been reported from isoindolinone derivatives, suggesting a similar strategy could be applicable here. rsc.orgrsc.org
Intermediate in the Formation of Pyrazoles and Triazoles
While not a direct precursor, the functional groups of this compound can be manipulated to construct pyrazole (B372694) and triazole rings. For example, the ester group could be converted into a hydrazide, which is a common precursor for both pyrazole and triazole synthesis. Reaction of the hydrazide with a 1,3-dicarbonyl compound would lead to a pyrazole, while reaction with a source of one carbon and two nitrogen atoms, such as a cyanate (B1221674) or a similar reagent, could yield a triazole ring. This would result in novel isoindoline-pyrazole or isoindoline-triazole hybrid molecules, which could exhibit interesting biological properties.
Strategic Intermediate in Natural Product Total Synthesis
The isoindoline core is a structural motif found in a number of biologically active natural products. nih.govscienceopen.combeilstein-journals.org The ability to synthesize substituted isoindolines from simple precursors is therefore of great importance in the total synthesis of these complex molecules.
Construction of Isoindoline-Containing Natural Product Scaffolds
This compound represents a potential starting point for the synthesis of natural products containing the isoindoline skeleton. Its functional handles allow for the stepwise construction of the complex substitution patterns and stereochemistry often found in natural products. For instance, the synthesis of certain alkaloids might involve the elaboration of the isoindoline core through a series of stereocontrolled reactions. The ester group could be used to introduce a key side chain or to control the stereochemistry of an adjacent center through diastereoselective reactions. While no direct total synthesis of a natural product has been reported starting from this compound, its potential as a building block is evident from the numerous syntheses of isoindoline-containing natural products that rely on the construction of a substituted isoindoline ring early in the synthetic sequence. nih.gov
Table 2: Examples of Natural Product Classes with an Isoindoline Core
| Natural Product Class | Example | Potential Synthetic Connection |
| Cytochalasans | Cytochalasin B | The isoindolinone core is a key feature. |
| Aporhoeadane Alkaloids | Chilenamine | The isoindoline moiety forms the core of the molecule. |
This table highlights natural product classes where a substituted isoindoline scaffold, potentially derived from a precursor like this compound, is a key structural element.
Development of Novel Methodologies Utilizing the Isoindoline-4-carboxylate Moiety
The isoindoline-4-carboxylate scaffold serves as a valuable starting point for the development of innovative synthetic methodologies, enabling the construction of complex molecular architectures. Research in this area focuses on leveraging the inherent reactivity of the isoindoline core and the functional handle provided by the carboxylate group to forge new C-C and C-N bonds, often through catalytic processes. These novel methods are crucial for accessing diverse chemical libraries with potential applications in medicinal chemistry and materials science.
Recent advancements have highlighted the utility of related indole (B1671886) and isoindolinone carboxylates in various transformations, the principles of which are applicable to the this compound framework. These methodologies often involve transition-metal-catalyzed C-H functionalization, multicomponent reactions, and diastereoselective syntheses to build upon the core structure in a controlled and efficient manner.
One promising avenue is the Lewis acid-catalyzed C-H functionalization of azaarenes, which offers a rapid and efficient route to heterocycle-containing isoindolinones and isoindolines. researchgate.net Such strategies could be adapted to the isoindoline-4-carboxylate system to introduce a variety of substituents, thereby expanding its synthetic utility.
Furthermore, multicomponent reactions represent a powerful tool for the rapid generation of molecular complexity from simple starting materials. For instance, a four-component reaction has been developed for the convenient synthesis of functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. nih.gov This approach, which involves the in-situ generation of a 1,4-dipole, demonstrates the potential for developing novel reactions that incorporate the isoindoline scaffold into spirocyclic systems. The general procedure for such a reaction is outlined below:
A solution of a hydrazide and an acetylenedicarboxylate (B1228247) in a suitable solvent like ethanol (B145695) is stirred, to which an isatin (B1672199) derivative, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a catalytic amount of a base (e.g., triethylamine) are added. The mixture is then stirred at room temperature to yield the spirocyclic product. nih.gov This methodology showcases how the reactivity of the indoline (B122111) core can be harnessed in complex cascade reactions.
The development of diastereoselective methods is another critical area of research. While direct examples using this compound are not extensively documented, studies on related systems provide valuable insights. For example, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through methods like the Petasis reaction coupled with Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com These approaches, which rely on chiral auxiliaries or catalysts to control stereochemistry, could potentially be applied to derivatives of this compound to generate enantiomerically enriched products.
The functionalization of the carboxylate group itself, or its use to direct reactions at other positions of the isoindoline ring, is another area of exploration. For example, the regiospecific functionalization of indole-2-carboxylates has been used in the synthesis of complex alkaloids. clockss.org Similar strategies could be envisioned for the isoindoline-4-carboxylate moiety, where the ester group directs metallation or other functionalization reactions to specific sites on the aromatic ring.
The following table summarizes representative novel synthetic methodologies that, while not all directly employing this compound, illustrate the types of transformations being developed for related heterocyclic carboxylates and their potential applicability to the target scaffold.
| Methodology | Reactants/Catalysts | Product Type | Potential Application to Isoindoline-4-carboxylate | Reference |
| Lewis Acid-Catalyzed C-H Functionalization | 2-Substituted azaarenes, N-sulfonylaldimines, Sc(OTf)3 | Heterocycle-containing isoindolinones/isoindolines | Direct functionalization of the isoindoline core. | researchgate.net |
| Four-Component Reaction | Isatin, benzohydrazide, dimethyl acetylenedicarboxylate, malononitrile | Spiro[indoline-3,4'-pyridines] | Construction of complex spirocyclic systems from the isoindoline core. | nih.gov |
| Diastereoselective Synthesis via Petasis Reaction | N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | Tetrahydroisoquinoline-1-carboxylic acid | Enantioselective synthesis of functionalized isoindoline derivatives. | mdpi.com |
| Regiospecific Functionalization | Indole-2-carboxylates, various electrophiles | Substituted indolines | Site-selective functionalization of the isoindoline ring directed by the carboxylate group. | clockss.org |
These examples underscore the ongoing efforts to develop sophisticated synthetic tools that can unlock the full potential of the isoindoline-4-carboxylate scaffold in advanced organic synthesis. Future research in this area is expected to focus on expanding the scope of these reactions, improving their efficiency and selectivity, and applying them to the synthesis of novel functional molecules.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Ethyl isoindoline-4-carboxylate, and how should researchers validate their findings?
- Methodological Answer : Use a combination of NMR spectroscopy (for structural elucidation of protons and carbons), FT-IR (to confirm functional groups), and X-ray crystallography (for absolute configuration determination). Validate findings by cross-referencing experimental data with established databases like NIST Chemistry WebBook and refining crystallographic data using programs such as SHELXL . Ensure consistency in spectral interpretations by comparing results with structurally analogous compounds.
Q. How can researchers ensure reproducibility when synthesizing this compound in academic labs?
- Methodological Answer : Document all synthesis parameters rigorously, including reagent purity, reaction conditions (temperature, solvent, catalyst), and isolation methods. Use standardized protocols for purification (e.g., column chromatography, recrystallization) and verify product identity via melting point analysis and spectroscopic cross-validation. Independent replication by lab members and adherence to ethical reporting guidelines (e.g., detailing chemical sources and storage conditions) enhance reproducibility .
Q. What safety protocols are critical when handling this compound in experimental settings?
- Methodological Answer : Review Safety Data Sheets (SDS) for hazard information, including toxicity, flammability, and reactivity. Use personal protective equipment (PPE) such as gloves, goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation exposure. Store the compound in a cool, dry environment, segregated from incompatible substances. Emergency procedures (e.g., spill containment, first-aid measures) should align with institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound derivatives?
- Methodological Answer : Re-examine computational parameters (e.g., DFT functional choices, solvent models) and validate against high-resolution experimental data (e.g., X-ray structures ). Perform sensitivity analyses to identify variables influencing reactivity. Use statistical tools (e.g., regression analysis, error propagation models) to quantify uncertainties. Cross-reference findings with peer-reviewed studies to contextualize deviations .
Q. What strategies are effective for refining crystallographic data of this compound when twinning or disorder is observed?
- Methodological Answer : For twinned crystals, employ SHELXL’s twin refinement module with a BASF parameter to model twin domains . For disorder, use PART instructions to split atomic positions and apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. High-resolution data (≤1.0 Å) improves model accuracy. Validate refinement with R-factor convergence checks and difference density maps .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Systematically vary substituents (e.g., electron-withdrawing/donating groups) while controlling reaction conditions. Use a multivariate experimental design to isolate variable effects. Characterize analogs via spectroscopic and crystallographic methods , and correlate structural features with bioactivity data (e.g., IC₅₀ values). Employ statistical modeling (e.g., QSAR) to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
